molecular formula C12H12N2O2S B11802834 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid

3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid

Cat. No.: B11802834
M. Wt: 248.30 g/mol
InChI Key: BWAKFSAXLWCSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid typically involves the reaction of 2-amino-4-methylthiazole with a benzoic acid derivative. One common method includes the use of thiosemicarbazide and phenacyl bromide in a one-pot multicomponent reaction . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. This ring structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

3-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoic acid

InChI

InChI=1S/C12H12N2O2S/c1-7-10(17-12(13)14-7)6-8-3-2-4-9(5-8)11(15)16/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)

InChI Key

BWAKFSAXLWCSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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